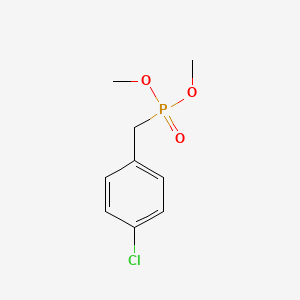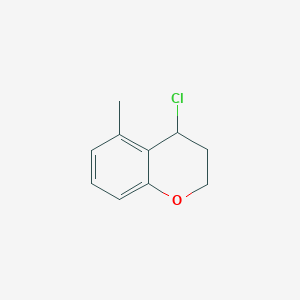
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its broad spectrum of biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium or potassium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and piperidines, which can have enhanced biological activities .
Scientific Research Applications
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against cell lines like MCF-7 and KB.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine involves its interaction with various molecular targets and pathways:
Enzymes: Inhibits enzymes like thymidylate synthase and histone deacetylase, which are crucial for cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antibacterial and antifungal activities.
1,2,3-Oxadiazole: Less studied but has shown potential in antiviral research.
1,2,5-Oxadiazole: Investigated for its anti-inflammatory properties.
Uniqueness
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine stands out due to its dual ring structure, which combines the biological activities of both the oxadiazole and piperidine rings. This unique structure enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12/h7H,2-5,9H2,1H3 |
InChI Key |
SYAXEXNRBZBALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)N2CCC(CC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)
![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)


![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)

